An In-depth Technical Guide to 1-Benzyl-3,5-dibromopyridin-2(1H)-one: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Benzyl-3,5-dibromopyridin-2(1H)-one: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3,5-dibromopyridin-2(1H)-one is a halogenated N-substituted pyridinone derivative. The pyridinone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of bromine atoms and a benzyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. This guide provides a comprehensive overview of the molecular structure, weight, and a technically detailed synthesis protocol for 1-benzyl-3,5-dibromopyridin-2(1H)-one, offering valuable insights for its application in research and drug development.
Molecular Structure and Weight
The molecular structure of 1-benzyl-3,5-dibromopyridin-2(1H)-one consists of a pyridin-2(1H)-one ring substituted with two bromine atoms at the 3 and 5 positions and a benzyl group attached to the nitrogen atom.
Molecular Formula: C₁₂H₉Br₂NO
Calculation of Molecular Weight:
To determine the molecular weight, the atomic weights of each element in the molecular formula are summed:
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Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
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Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol
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Bromine (Br): 2 atoms × 79.904 g/mol = 159.808 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Molecular Weight: 144.132 + 9.072 + 159.808 + 14.007 + 15.999 = 343.018 g/mol
The precise monoisotopic mass can also be calculated for mass spectrometry analysis by using the mass of the most abundant isotopes of each element.
Structural Diagram:
Caption: Molecular structure of 1-benzyl-3,5-dibromopyridin-2(1H)-one.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| IUPAC Name | 1-benzyl-3,5-dibromo-1,2-dihydropyridin-2-one | - |
| Appearance | Likely a solid at room temperature | |
| Melting Point | Expected to be higher than the parent 3,5-dibromo-2-hydroxypyridine (204-210 °C) due to increased molecular weight and intermolecular forces. | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
| Purity | Commercially available precursor, 3,5-dibromo-2-hydroxypyridine, has a purity of >98.0%. | - |
Synthesis Protocol
The synthesis of 1-benzyl-3,5-dibromopyridin-2(1H)-one can be achieved through the N-alkylation of 3,5-dibromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3,5-dibromo-2-pyridone) with a benzyl halide. A critical aspect of this synthesis is controlling the regioselectivity to favor N-alkylation over the competing O-alkylation.[1][2] The choice of base and solvent system is crucial in directing the outcome of the reaction.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of 1-benzyl-3,5-dibromopyridin-2(1H)-one.
Step-by-Step Methodology:
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Preparation of the Pyridinone Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). Cool the solution to 0 °C in an ice bath.
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Deprotonation: To the cooled solution, add a strong base such as sodium hydride (NaH, 1.1 eq, as a 60% dispersion in mineral oil) or a milder base like potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. The use of a strong base like NaH will favor the formation of the pyridinone anion, which can enhance the rate of N-alkylation.[2]
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
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Addition of Benzylating Agent: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
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Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 1-benzyl-3,5-dibromopyridin-2(1H)-one.
Potential Applications in Drug Development
Substituted pyridinones are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a benzyl group can enhance interactions with hydrophobic pockets in target proteins, while the bromine atoms can act as bioisosteres for other functional groups or serve as handles for further chemical modification through cross-coupling reactions. Potential areas of application for 1-benzyl-3,5-dibromopyridin-2(1H)-one and its derivatives include:
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Anticancer Agents: Many pyridinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
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Enzyme Inhibitors: The pyridinone scaffold can be tailored to inhibit specific enzymes involved in disease pathways.
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Central Nervous System (CNS) Agents: N-substituted pyridinones have been explored for their potential to modulate CNS targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-benzyl-3,5-dibromopyridin-2(1H)-one and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
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Handling of Reagents:
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Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully.
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Benzyl Bromide: Lachrymatory and corrosive. Handle with care in a fume hood.
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3,5-Dibromo-2-hydroxypyridine: May be harmful if swallowed or inhaled.
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Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.
Conclusion
This technical guide provides a foundational understanding of the molecular structure, weight, and a viable synthetic route for 1-benzyl-3,5-dibromopyridin-2(1H)-one. The detailed protocol and discussion of its potential applications aim to support researchers and scientists in the fields of organic synthesis and drug discovery. Further investigation into the spectroscopic characterization and biological evaluation of this compound is warranted to fully explore its potential.
References
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Almena, I., Díaz-Ortiz, A., Díez-Barra, E., de la Hoz, A., & Loupy, A. (1996). Solvent-Free Benzylations of 2-Pyridone. Regiospecific N- or C-Alkylation. Chemistry Letters, 25(4), 333-334. [Link]
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PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. Retrieved from [Link]
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Wallace, O. B., Lau, S., & Dodge, J. A. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(15), 6053–6055. [Link]
